molecular formula C9H12Cl2N2 B2939157 4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride CAS No. 2137768-43-3

4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride

Cat. No. B2939157
CAS RN: 2137768-43-3
M. Wt: 219.11
InChI Key: JQOUUZJQRXUZKD-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and chemical stability. Techniques like thermal analysis, solubility testing, and density measurement are used .

Scientific Research Applications

Free Radical Chlorination and Synthesis

Compounds similar to 4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride have been used in studies involving free radical chlorination to synthesize derivatives of pyridine and other heterocyclic compounds. For example, methylazines undergo successive chlorination to yield chloromethyl derivatives in preparative yields, highlighting a method for functional group manipulation in synthetic chemistry applications (Rubina et al., 1989).

Chromatographic Analysis

Chromatographic techniques have been employed to study the behavior of compounds with structural similarities in the context of pharmacological applications, such as the analysis of cholinesterase inhibitors and antidepressants. This illustrates the role of heterocyclic compounds in developing analytical methods for drug quantification and characterization (Bobrov et al., 2000).

Environmental Degradation Studies

Research on the degradation of chlorotriazine pesticides by sulfate radicals demonstrates the environmental relevance of chlorinated pyridazines and their derivatives. These studies are crucial for understanding the persistence and breakdown of agricultural chemicals in water sources, informing water treatment and environmental protection strategies (Lutze et al., 2015).

Drug Synthesis and Anticancer Research

The synthesis of extended π-systems from methyldiazines and aromatic aldehydes, involving compounds related to 4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride, underlines the compound's potential in creating novel structures with possible pharmaceutical applications. Such research contributes to the development of new drugs and therapeutic agents (Vanden Eynde et al., 2001).

Antifouling and Marine Biology

Studies on antifouling booster biocides and their degradation products in marine sediments by high-performance liquid chromatography-diode array detection (HPLC–DAD) reflect the environmental impact and biodegradation of chlorinated pyridazines. These investigations are vital for assessing the ecological effects of chemical compounds used in marine antifouling coatings (Gatidou et al., 2004).

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. It could involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biological pathways .

Safety and Hazards

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Future Directions

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properties

IUPAC Name

4-(chloromethyl)-3-cyclopropyl-6-methylpyridazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.ClH/c1-6-4-8(5-10)9(12-11-6)7-2-3-7;/h4,7H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOUUZJQRXUZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)C2CC2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride

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